molecular formula C11H16Cl3N B085150 N-Benzyl-bis(2-chloroethyl)amine hydrochloride CAS No. 10429-82-0

N-Benzyl-bis(2-chloroethyl)amine hydrochloride

Cat. No. B085150
CAS RN: 10429-82-0
M. Wt: 268.6 g/mol
InChI Key: AZRWNJFEUSHORT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of bis(2-chloroethyl)amine hydrochloride has been explored through several methods. One approach involves the reaction of diethanolamine with thionyl chloride, using chloroform as a solvent, which results in a yield of 84.6% under optimized conditions, offering a simple, economical, and environmentally friendly process (Xiao Cui-ping, 2009). Another method utilizes the Vilsmeier reaction of diethanolamine(DEA) with thionyl chloride(DCSO) and dimethyl formamide(DMF), achieving a high conversion rate of DEA and a yield of 91.7% (Niu Rui-xia, 2011).

Molecular Structure Analysis

The molecular structure of N-Benzyl-bis(2-chloroethyl)amine hydrochloride and related compounds has been characterized by various spectroscopic techniques. One study provided insights into the structure via infrared spectrum analysis, confirming the successful synthesis of the target compound (Xiao Cui-ping, 2009). Another important aspect of molecular structure analysis involves the examination of crystal structures, as seen in the synthesis of related compounds where crystallography was used to determine the conformation and spatial arrangement of molecules (Yan-An Li et al., 2012).

Chemical Reactions and Properties

N-Benzyl-bis(2-chloroethyl)amine hydrochloride undergoes various chemical reactions, highlighting its reactivity and utility in synthetic chemistry. For example, the compound has been involved in reactions to create N-bis(2-chloroethyl)amines and derivatives for chemotherapeutic evaluation (G. Pettit et al., 1963). Additionally, its derivatives have shown potential in alpha-adrenoceptor blocking activity, demonstrating the compound's versatile chemical properties (D. Giardiná et al., 1997).

Physical Properties Analysis

The physical properties of N-Benzyl-bis(2-chloroethyl)amine hydrochloride, such as melting point and solubility, are crucial for its handling and application in chemical syntheses. The optimization of reaction conditions, such as temperature and solvent choice, significantly impacts the yield and purity of the compound, as demonstrated in various synthesis methods (Xiao Cui-ping, 2009).

Chemical Properties Analysis

The chemical properties of N-Benzyl-bis(2-chloroethyl)amine hydrochloride, including reactivity with different reagents and under various conditions, have been explored to expand its applications in organic synthesis and medicinal chemistry. Studies have shown its utility in forming various derivatives and engaging in reactions that highlight its versatility as a chemical intermediate (G. Pettit et al., 1963).

Scientific Research Applications

  • Chemical Synthesis

    • Application : N-Benzyl-bis(2-chloroethyl)amine Hydrochloride is used as an intermediate in chemical synthesis . It’s a building block for piperazine derivatives .
  • Pharmaceutical Research

    • Application : N-Benzyl-bis(2-chloroethyl)amine Hydrochloride can be used to prepare RSV F protein inhibitors .
    • Results or Outcomes : The outcome of this application would be the production of RSV F protein inhibitors, which could potentially be used in the treatment of Respiratory Syncytial Virus (RSV) infections .

Safety And Hazards

N-Benzyl-bis(2-chloroethyl)amine Hydrochloride is harmful if swallowed and causes severe skin burns and eye damage . It is also suspected of causing genetic defects .

properties

IUPAC Name

N-benzyl-2-chloro-N-(2-chloroethyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15Cl2N.ClH/c12-6-8-14(9-7-13)10-11-4-2-1-3-5-11;/h1-5H,6-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZRWNJFEUSHORT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CCCl)CCCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10908902
Record name N-Benzyl-2-chloro-N-(2-chloroethyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzyl-bis(2-chloroethyl)amine hydrochloride

CAS RN

10429-82-0
Record name Benzenemethanamine, N,N-bis(2-chloroethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10429-82-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Benzyl-2-chloro-N-(2-chloroethyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10908902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name benzylbis(2-chloroethyl)amine hydrochloride
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name N,N-BIS(2-CHLOROETHYL)BENZYLAMINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
K Takai, Y Inoue, Y Konishi, A Suwa, Y Uruno… - Bioorganic & Medicinal …, 2014 - Elsevier
We designed and synthesized novel N-substituted 7-azaindoline derivatives as selective M 1 and M 4 muscarinic acetylcholine receptors (mAChRs) agonists. Hybridization of …
Number of citations: 13 www.sciencedirect.com
Y Uruno, K Hashimoto, Y Hiyama… - … Process Research & …, 2017 - ACS Publications
A practical and chromatography-free synthetic process to selective M 1 and M 4 muscarinic acetylcholine receptors agonist was developed and demonstrated on a several hundred …
Number of citations: 3 pubs.acs.org

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